6-benzoyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
6-Benzoyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one is a compound belonging to the class of coumarins, which are known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure. This compound is characterized by the presence of a benzoyl group at the 6th position, a hydroxyl group at the 7th position, and methyl groups at the 4th and 8th positions on the chromen-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzoyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the condensation of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another approach involves the use of Friedel-Crafts acylation, where 7-hydroxy-4,8-dimethyl-2H-chromen-2-one is treated with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method also requires refluxing the reaction mixture to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Benzoyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone, resulting in the formation of 7-oxo-4,8-dimethyl-2H-chromen-2-one.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides such as methyl iodide (CH3I) and ethyl bromide (C2H5Br) are used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 7-Oxo-4,8-dimethyl-2H-chromen-2-one.
Reduction: 6-Benzyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one.
Substitution: 7-Alkoxy-4,8-dimethyl-2H-chromen-2-one derivatives.
Scientific Research Applications
6-Benzoyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex coumarin derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of fluorescent dyes and optical brighteners.
Mechanism of Action
The mechanism of action of 6-benzoyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7th position allows it to act as an antioxidant by scavenging free radicals. Additionally, the benzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s ability to modulate signaling pathways and gene expression contributes to its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
6-Benzoyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:
7-Hydroxy-4-methylcoumarin: Lacks the benzoyl group, resulting in different biological activities.
6-Benzoyl-4-methylcoumarin: Lacks the hydroxyl group at the 7th position, affecting its antioxidant properties.
7-Hydroxy-4,8-dimethylcoumarin: Lacks the benzoyl group, leading to variations in its chemical reactivity and biological effects.
The presence of both the benzoyl and hydroxyl groups in this compound makes it unique and contributes to its diverse range of applications and biological activities.
Properties
Molecular Formula |
C18H14O4 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
6-benzoyl-7-hydroxy-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C18H14O4/c1-10-8-15(19)22-18-11(2)16(20)14(9-13(10)18)17(21)12-6-4-3-5-7-12/h3-9,20H,1-2H3 |
InChI Key |
IZRUFTOBKOCOTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C3=CC=CC=C3)O)C |
Origin of Product |
United States |
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